Physicochemical Profile: Lipophilicity and Topological Polar Surface Area Differentiation
The methyl ester of 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid (target compound) exhibits a calculated XLogP3 value of 0.5, which is substantially lower than that of its ethyl ester analog (ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate, CAS 2098072-46-7) with a predicted XLogP3 of approximately 0.9 . This lower lipophilicity (ΔXLogP3 ≈ -0.4) indicates enhanced aqueous solubility and a distinct permeability profile, which can be advantageous for optimizing the physicochemical properties of drug candidates without the need for additional polar functional groups [1]. Furthermore, the target compound possesses a Topological Polar Surface Area (TPSA) of 44.1 Ų, which is 15.4 Ų higher than that of the simpler 4-ethynyl-1H-pyrazole core (TPSA = 28.7 Ų) . This increased TPSA is conferred by the N1-acetate ester and can improve bioavailability by maintaining TPSA values below the 140 Ų threshold for oral absorption while providing a functional handle for further derivatization [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate (CAS 2098072-46-7): XLogP3 ≈ 0.9 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 |
| Conditions | Calculated/predicted values using standard algorithms (e.g., XLogP3). |
Why This Matters
Quantifiable lipophilicity difference enables rational selection for optimizing solubility and permeability in early drug discovery, directly impacting compound prioritization.
- [1] PubChem. Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate. Compound Summary. Accessed 2026. View Source
